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molecular formula C10H6ClNO2 B1288790 4-Chloroquinoline-7-carboxylic acid CAS No. 49713-58-8

4-Chloroquinoline-7-carboxylic acid

Cat. No. B1288790
M. Wt: 207.61 g/mol
InChI Key: VMGVGPMZWPOPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773449

Procedure details

7-Carboxy-4-chloroquinoline (5 g, 24.0 mmol) was dissolved in a mixed solution of potassium hydroxide (1.49 g, 26.6 mmol) with methanol (150 ml) and stirred at room temperature overnight. The reactant was evaporated to dryness under reduced pressure. The residue was added with dimethylformamide (DMF; 60 ml) and methyl iodide (3.5 g, 24.6 mmol) in the order named and stirred at 80° C. for an hour. The reaction mixture was poured into ice water. The resulting precipitates were collected by filtration, dried over phosphorus pentoxide and recrystallized from ethanol (20 ml) to obtain 3.6 g (61%) of 7-methoxycarbonyl-4-chloroquinoline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8]([Cl:14])=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([OH:3])=[O:2].[OH-].[K+].[CH3:17]N(C)C=O.CI>CO>[CH3:17][O:2][C:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8]([Cl:14])=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C2C(=CC=NC2=C1)Cl
Name
Quantity
1.49 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3.5 g
Type
reactant
Smiles
CI
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactant was evaporated to dryness under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at 80° C. for an hour
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (20 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CC=C2C(=CC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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